molecular formula C4H2FN5 B2897879 2-Azido-5-fluoropyrimidine CAS No. 1565662-46-5

2-Azido-5-fluoropyrimidine

Cat. No.: B2897879
CAS No.: 1565662-46-5
M. Wt: 139.093
InChI Key: WZSQBYZHSXHRLS-UHFFFAOYSA-N
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Description

2-Azido-5-fluoropyrimidine is a chemical compound that belongs to the class of fluoropyrimidines It is characterized by the presence of an azido group (-N₃) and a fluorine atom attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO₂N₃) is used to convert a 2-amino-5-fluoropyrimidine precursor into the desired azido compound . This reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for 2-Azido-5-fluoropyrimidine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-5-fluoropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Cycloaddition Reactions: Copper(I) catalysts and alkynes are typically used.

    Reduction Reactions: Reducing agents such as hydrogen gas or hydrazine are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyrimidines.

    Cycloaddition Reactions: Products include triazole derivatives.

    Reduction Reactions: Products include 2-amino-5-fluoropyrimidine.

Scientific Research Applications

2-Azido-5-fluoropyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-5-fluoropyrimidine involves its ability to undergo bioorthogonal reactions, making it a valuable tool in chemical biology. The azido group can react with various functional groups in a selective manner, allowing for the precise modification of biomolecules. This property is exploited in techniques such as click chemistry, where the compound is used to label proteins, nucleic acids, and other biomolecules .

Comparison with Similar Compounds

Uniqueness: 2-Azido-5-fluoropyrimidine is unique due to the presence of both an azido group and a fluorine atom, which confer distinct reactivity and bioorthogonal properties. This makes it particularly useful in applications requiring selective and efficient chemical modifications.

Properties

IUPAC Name

2-azido-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FN5/c5-3-1-7-4(8-2-3)9-10-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSQBYZHSXHRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N=[N+]=[N-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565662-46-5
Record name 2-azido-5-fluoropyrimidine
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